molecular formula C8H15BrO3 B14170862 Butyl 4-bromo-3-hydroxybutanoate CAS No. 828276-60-4

Butyl 4-bromo-3-hydroxybutanoate

Cat. No.: B14170862
CAS No.: 828276-60-4
M. Wt: 239.11 g/mol
InChI Key: OEFYMRNJCRZYKF-UHFFFAOYSA-N
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Description

Butyl 4-bromo-3-hydroxybutanoate is an organic compound with the molecular formula C8H15BrO3. It is a derivative of butanoic acid, featuring a bromine atom and a hydroxyl group on the third carbon of the butanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-bromo-3-hydroxybutanoate typically involves the esterification of 4-bromo-3-hydroxybutanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes. For instance, the enzymatic reduction of methyl 4-bromo-3-oxobutyrate using specific alcohol dehydrogenases can yield methyl (S)-4-bromo-3-hydroxybutyrate, which can then be esterified with butanol .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-bromo-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-bromo-3-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 4-bromo-3-hydroxybutanoate involves its interaction with specific enzymes or chemical reagents. For instance, in enzymatic reactions, the hydroxyl group can be oxidized or reduced by alcohol dehydrogenases, leading to the formation of different products. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups .

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-chloro-3-hydroxybutanoate: Similar in structure but with a chlorine atom instead of bromine.

    Butyl 4-fluoro-3-hydroxybutanoate: Contains a fluorine atom instead of bromine.

    Butyl 4-iodo-3-hydroxybutanoate: Features an iodine atom instead of bromine.

Uniqueness

Butyl 4-bromo-3-hydroxybutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity in substitution and elimination reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

828276-60-4

Molecular Formula

C8H15BrO3

Molecular Weight

239.11 g/mol

IUPAC Name

butyl 4-bromo-3-hydroxybutanoate

InChI

InChI=1S/C8H15BrO3/c1-2-3-4-12-8(11)5-7(10)6-9/h7,10H,2-6H2,1H3

InChI Key

OEFYMRNJCRZYKF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(CBr)O

Origin of Product

United States

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